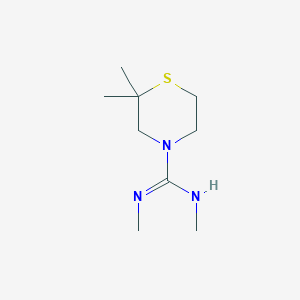
N,N',2,2-tetramethylthiomorpholine-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N',2,2-tetramethylthiomorpholine-4-carboximidamide, commonly known as TMTM, is a sulfur-containing organic compound that belongs to the class of morpholine derivatives. TMTM has found widespread use in the field of organic synthesis and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of TMTM is not well understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophilic groups in the target molecule. TMTM has been shown to react with a variety of functional groups, including amines, alcohols, and carboxylic acids.
Biochemical and Physiological Effects
TMTM has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, to induce apoptosis in cancer cells, and to inhibit the activity of certain enzymes. TMTM has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TMTM in lab experiments is its ease of synthesis and availability. TMTM is also relatively stable and can be stored for long periods of time without significant degradation. However, TMTM can be toxic and must be handled with care. In addition, TMTM may not be suitable for certain types of experiments due to its reactivity and potential for side reactions.
Direcciones Futuras
There are several potential future directions for research involving TMTM. One area of interest is the development of new synthetic methods for TMTM and related compounds. Another area of interest is the study of the mechanism of action of TMTM and its potential applications in the field of medicinal chemistry. Additionally, the use of TMTM as a catalyst in chemical reactions and as a ligand in coordination chemistry may also be explored.
Métodos De Síntesis
TMTM can be synthesized by the reaction of tetramethylthiuram monosulfide with morpholine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently converted to TMTM by the addition of an acid.
Aplicaciones Científicas De Investigación
TMTM has been used in various scientific research applications, including as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a ligand in coordination chemistry. TMTM has also been studied for its potential applications in the field of medicinal chemistry, particularly for its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N,N',2,2-tetramethylthiomorpholine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3S/c1-9(2)7-12(5-6-13-9)8(10-3)11-4/h5-7H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABBTSKPBYXVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)C(=NC)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)
![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)

![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)

![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
